molecular formula C23H22ClN5O2 B14973548 N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide

Cat. No.: B14973548
M. Wt: 435.9 g/mol
InChI Key: PHLYEUMCJJIVIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazolo[1,5-d][1,2,4]triazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-d][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-ethylphenyl group: This can be achieved through a substitution reaction using suitable reagents.

    Attachment of the 2-(4-chlorophenyl)ethyl group: This step often involves a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: This compound may exhibit biological activity, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of new materials with specific properties.

    Biological Studies: The compound can be used to study its effects on various biological systems.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
  • N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-isopropylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Uniqueness

N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and ethylphenyl groups. This combination may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C23H22ClN5O2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

InChI

InChI=1S/C23H22ClN5O2/c1-2-16-3-7-18(8-4-16)20-13-21-23(31)28(26-15-29(21)27-20)14-22(30)25-12-11-17-5-9-19(24)10-6-17/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30)

InChI Key

PHLYEUMCJJIVIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.